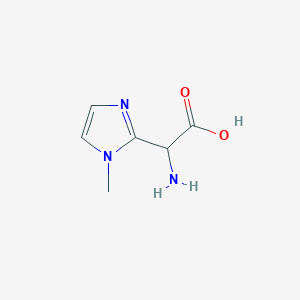

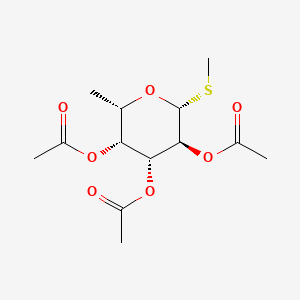

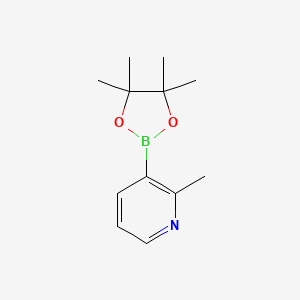

![molecular formula C8H13NO2 B1591171 (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 926276-11-1](/img/structure/B1591171.png)

(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Overview

Description

“(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid” is a chemical compound . It is also known as "(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride" .

Synthesis Analysis

The synthesis of pyrrole compounds, such as “(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid”, can be achieved through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .

Molecular Structure Analysis

The molecular structure of “(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid” is complex, with three defined stereocentres . The molecular formula is C8H12FNO2, with an average mass of 173.185 Da and a monoisotopic mass of 173.085205 Da .

Chemical Reactions Analysis

Pyrrole compounds, such as “(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid”, can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid” include a boiling point of 316.8±25.0 °C at 760 mmHg, a vapour pressure of 0.0±1.4 mmHg at 25°C, and an enthalpy of vaporization of 61.4±6.0 kJ/mol . It also has a flash point of 145.4±23.2 °C .

Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including variations such as "(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid", are explored for their role as biorenewable chemicals. These compounds are recognized for their flexibility and usage as precursors for various industrial chemicals. However, their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields pose significant challenges. This review highlights strategies to engineer microbial robustness against such inhibition, focusing on membrane integrity, internal pH adjustments, and metabolic alterations to enhance tolerance and industrial performance Jarboe et al., 2013.

Environmental Persistence and Behavior of Perfluorinated Acids

Perfluorinated carboxylic acids (PFCAs) and sulfonates (PFASs) exhibit environmental persistence, leading to their detection in various wildlife globally. Despite structural similarities suggesting bioaccumulation potential akin to PFOS, differences in behavior and regulatory criteria complicate the understanding of PFCAs' environmental impact. This review delves into the bioaccumulation potential of PFCAs, highlighting the need for further research on longer-chain PFCAs to fully characterize their partitioning behavior and environmental implications Conder et al., 2008.

Biotechnological and Environmental Aspects of Polyfluoroalkyl Chemicals

Research on the environmental biodegradability of polyfluoroalkyl chemicals, which can degrade into persistent perfluoroalkyl acids (PFAAs) like PFOA and PFOS, is crucial for understanding their fate in the environment. Studies on microbial degradation pathways, half-lives, and the potential for defluorination highlight significant knowledge gaps in the environmental monitoring and risk assessment of these compounds. This comprehensive review underscores the importance of addressing these gaps to evaluate the environmental impact of perfluoroalkyl and polyfluoroalkyl substances accurately Liu & Mejia Avendaño, 2013.

Reactive Extraction of Carboxylic Acids

The study on reactive extraction using organic solvents and supercritical fluids presents an efficient method for separating carboxylic acids from aqueous solutions. This approach, particularly using supercritical CO2, is highlighted for its environmental benefits and potential in improving the separation processes of carboxylic acids, including variants of octahydrocyclopenta[c]pyrrole-1-carboxylic acid, due to its non-toxic, recoverable, and non-polluting characteristics Djas & Henczka, 2018.

properties

IUPAC Name |

(3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRNCAUXSJOYQO-ACZMJKKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN[C@@H]([C@H]2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585631 | |

| Record name | (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid | |

CAS RN |

926276-11-1 | |

| Record name | (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926276-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

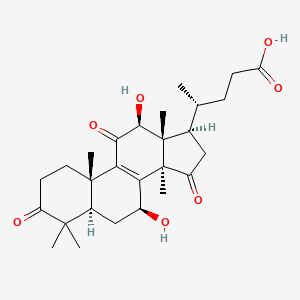

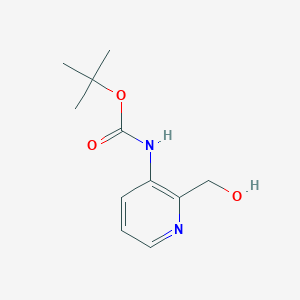

![3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1591092.png)

![(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1591098.png)